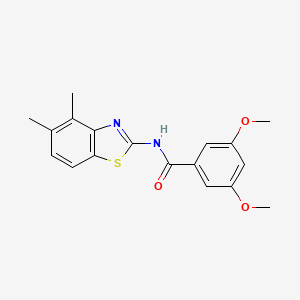
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves the benzoylation of 2-aminobenzothiazole using 2-methoxybenzoylchloride. This process is a key step in creating the compound, highlighting the importance of choosing appropriate reagents and conditions for the successful formation of the desired product. The synthesis pathways often employ various spectroscopic methods for characterization, such as NMR and IR spectroscopy, to confirm the structure of the synthesized compounds (Prabukanthan et al., 2020).
Applications De Recherche Scientifique
Antitumor Activity
A considerable volume of research has focused on exploring the antitumor properties of benzothiazole derivatives, indicating their potential in cancer treatment:
Antileukemic Properties : A study highlighted the synthesis of a series of novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, which demonstrated significant cytotoxic responses in human leukemia cells. These compounds induced cell cycle arrest and apoptosis, showcasing their potential as antileukemic agents (Prasanna et al., 2010).
Anti-Breast Cancer Activity : Another research synthesized a new series of benzothiazoles and benzoxazoles, evaluating their antitumor activities against human breast cancer cell lines. The compounds showed potent inhibitory activity, particularly N-methyl piperazinyl substituted derivatives, indicating their promise in breast cancer treatment (Abdelgawad et al., 2013).
Protoporphyrinogen Oxidase Inhibitors : Research into the development of new herbicides led to the synthesis of N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and related compounds, which exhibited significant PPO inhibition activity. This discovery holds potential for the development of new herbicide formulations (Jiang et al., 2011).
Pharmacological Studies
Benzothiazole derivatives have been studied for their potential pharmacological effects:
Anticonvulsant and Neuroprotective Effects : A study synthesized and evaluated a series of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. The compounds displayed promising results, indicating their potential for further development as neuroprotective anticonvulsants (Hassan et al., 2012).
Antibacterial Activity : N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and characterized, exhibiting significant antibacterial activities against various strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This highlights their potential use in antibacterial applications (Obasi et al., 2017).
Molecular Modeling and Synthesis
Studies also focused on the synthesis and molecular modeling of benzothiazole derivatives, contributing to a better understanding of their structural properties and interactions:
- Molecular Structure Analysis : The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was analyzed through X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry. This study contributes to the understanding of how crystal packing and dimerization affect molecular structure (Karabulut et al., 2014).
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-5-6-15-16(11(10)2)19-18(24-15)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHDXXWQSXTKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

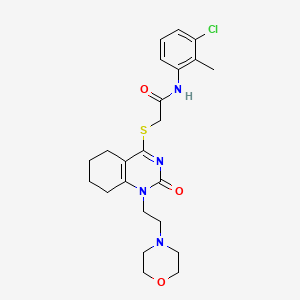
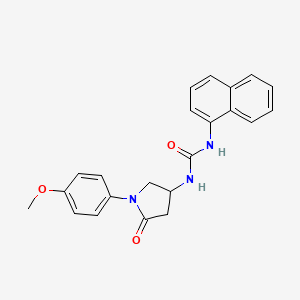
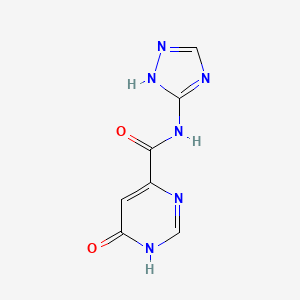
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)
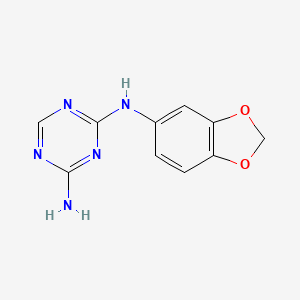


![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)
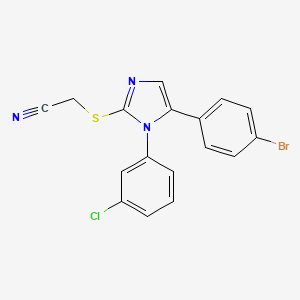
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide](/img/structure/B2480834.png)
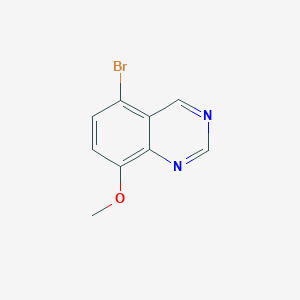

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)
